Cas no 90224-83-2 (4-Amino-3-bromo-6-nitroquinoline)
4-Amino-3-bromo-6-nitroquinoline Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-3-bromo-6-nitroquinoline
- 3-bromo-6-nitroquinolin-4-amine
- 3-Bromo-6-nitro-quinolin-4-ylamine
- 3-Brom-4-amino-6-nitro-chinolin
- 3-Brom-6-nitro-[4]chinolylamin
- 3-bromanyl-6-nitro-quinolin-4-amine
- 3-bromo-6-nitro-[4]quinolylamine
- 3-bromo-6-nitro-4-quinolinamine
- SB39737
- MFCD06658299
- DTXSID60443499
- A843473
- AKOS016004564
- AC-28305
- AM20061607
- FT-0764509
- CS-0321920
- 90224-83-2
- BCP27801
- SCHEMBL5988919
- DB-078613
- G84538
-
- MDL: MFCD06658299
- Inchi: 1S/C9H6BrN3O2/c10-7-4-12-8-2-1-5(13(14)15)3-6(8)9(7)11/h1-4H,(H2,11,12)
- InChI Key: ZDANFBPFHPEARL-UHFFFAOYSA-N
- SMILES: BrC1=CN=C2C=CC(=CC2=C1N)[N+](=O)[O-]
Computed Properties
- Exact Mass: 266.96400
- Monoisotopic Mass: 266.96434g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 84.7Ų
Experimental Properties
- PSA: 84.73000
- LogP: 3.59210
4-Amino-3-bromo-6-nitroquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Amino-3-bromo-6-nitroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189008216-5g |
4-Amino-3-bromo-6-nitroquinoline |
90224-83-2 | 95% | 5g |
$778.00 | 2023-08-31 | |
| Alichem | A189008216-10g |
4-Amino-3-bromo-6-nitroquinoline |
90224-83-2 | 95% | 10g |
$1088.78 | 2023-08-31 | |
| Alichem | A189008216-25g |
4-Amino-3-bromo-6-nitroquinoline |
90224-83-2 | 95% | 25g |
$1980.00 | 2023-08-31 | |
| Fluorochem | 225023-250mg |
4-Amino-3-bromo-6-nitroquinoline |
90224-83-2 | 95% | 250mg |
£213.00 | 2022-02-28 | |
| Fluorochem | 225023-1g |
4-Amino-3-bromo-6-nitroquinoline |
90224-83-2 | 95% | 1g |
£426.00 | 2022-02-28 | |
| Fluorochem | 225023-5g |
4-Amino-3-bromo-6-nitroquinoline |
90224-83-2 | 95% | 5g |
£1625.00 | 2022-02-28 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0070-1g |
3-Bromo-6-nitro-quinolin-4-ylamine |
90224-83-2 | 97% | 1g |
6767.38CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0070-5g |
3-Bromo-6-nitro-quinolin-4-ylamine |
90224-83-2 | 97% | 5g |
25424.31CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0070-500mg |
3-Bromo-6-nitro-quinolin-4-ylamine |
90224-83-2 | 97% | 500mg |
3807.71CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0070-250mg |
3-Bromo-6-nitro-quinolin-4-ylamine |
90224-83-2 | 97% | 250mg |
2332.12CNY | 2021-05-08 |
4-Amino-3-bromo-6-nitroquinoline Suppliers
4-Amino-3-bromo-6-nitroquinoline Related Literature
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 4-Amino-3-bromo-6-nitroquinoline
Introduction to 4-Amino-3-bromo-6-nitroquinoline (CAS No. 90224-83-2)
4-Amino-3-bromo-6-nitroquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 90224-83-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The structural features of 4-amino-3-bromo-6-nitroquinoline, including its amino, bromo, and nitro substituents, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for synthesizing novel bioactive molecules.
The quinoline scaffold has a long history in medicinal chemistry, with several well-known drugs derived from this core structure. Among these, compounds such as chloroquine and mefloquine have been widely used for their antimalarial properties. The introduction of halogen atoms and nitro groups into the quinoline ring system can modulate the electronic properties and binding interactions of the molecule, leading to enhanced biological activity. Specifically, the presence of a bromine atom at the 3-position and a nitro group at the 6-position in 4-amino-3-bromo-6-nitroquinoline introduces electrophilic centers that can participate in various chemical transformations, facilitating further derivatization and functionalization.
Recent studies have highlighted the potential of 4-amino-3-bromo-6-nitroquinoline as a versatile intermediate in the synthesis of pharmacologically active compounds. Researchers have explored its utility in developing novel antimicrobial, anticancer, and anti-inflammatory agents. The amino group at the 4-position serves as a nucleophilic site, allowing for conjugation with other bioactive moieties through amide or urea linkages. Additionally, the bromine atom can undergo cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of aryl or heteroaryl groups into the molecule.
One of the most promising applications of 4-amino-3-bromo-6-nitroquinoline is in the development of targeted therapies for cancer. Quinoline derivatives have shown promise as kinase inhibitors due to their ability to disrupt aberrant signaling pathways involved in tumor growth and progression. The nitro group at the 6-position can be reduced to an amine, yielding a derivative with enhanced solubility and bioavailability. This transformation has been exploited in designing small-molecule inhibitors that selectively target oncogenic kinases, demonstrating significant potential in preclinical studies.
The synthesis of 4-amino-3-bromo-6-nitroquinoline typically involves multi-step organic transformations starting from commercially available quinoline precursors. A common synthetic route includes nitration followed by bromination and subsequent amination. The nitration step introduces the nitro group at the 6-position, while bromination at the 3-position is achieved using brominating agents such as N-bromosuccinimide (NBS). Finally, selective amination is performed using ammonia or an amine source under controlled conditions to introduce the amino group at the 4-position.
The chemical stability and reactivity of 4-amino-3-bromo-6-nitroquinoline make it an attractive candidate for further chemical modifications. For instance, palladium-catalyzed coupling reactions can be employed to introduce diverse aryl or heteroaryl groups at various positions on the quinoline ring. These modifications can fine-tune the pharmacological properties of the compound, enhancing its binding affinity to biological targets. Additionally, computational studies have been employed to predict the binding modes of 4-amino-3-bromo-6-nitroquinoline with potential drug targets, providing insights into its mechanism of action.
In conclusion,4-amino-3-bromo-6-nitroquinoline (CAS No. 90224-83-2) represents a promising scaffold for developing novel therapeutic agents with applications in oncology, antimicrobial therapy, and inflammation control. Its unique structural features and reactivity profile make it a valuable intermediate in synthetic chemistry. As research continues to uncover new biological activities and synthetic methodologies for quinoline derivatives,4-amino-3-bromo-6-nitroquinoline is poised to play a significant role in future drug discovery efforts.
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